![molecular formula C7H5Cl2N3 B177256 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 129872-81-7](/img/structure/B177256.png)
2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
2,4-Dichloro-5-methylpyrimidine is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine . It can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .
Synthesis Analysis
The synthesis of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine involves the use of microwave technique as a new and robust approach . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular formula of this compound is C7H5Cl2N3 . The average mass is 202.041 Da and the monoisotopic mass is 200.986053 Da .Chemical Reactions Analysis
2,4-Dichloro-5-methylpyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This reaction will need solvent dioxane .Physical And Chemical Properties Analysis
The storage temperature for this compound is under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis of Nucleoside Analogs
2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine has been utilized in the synthesis of various nucleoside analogs. For example, it has been used to create N-5 glycosides, which are key intermediates in the synthesis of analogs of naturally occurring purine nucleosides like adenosine, inosine, and guanosine (Girgis, Cottam, Larson, & Robins, 1987). This indicates its potential in creating compounds that mimic the structure and function of natural nucleosides.
Antibacterial Agents
The compound has shown promise in the field of antibacterial research. For instance, derivatives of this compound have been evaluated for their antibacterial properties, with some showing potential as antibacterial agents (Etemadi et al., 2016).
Antiviral Research
In the area of antiviral research, certain 4-substituted and 2,4-disubstituted pyrrolo[2,3-d]pyrimidines derived from this compound have been synthesized and evaluated for their antiviral activity. These compounds have been tested against viruses like human cytomegalovirus and herpes simplex virus, showing some level of activity (Saxena et al., 1988).
Anti-Cancer Therapeutics
There is also interest in the use of this compound in cancer research. N-5 substituted derivatives of pyrrolo[3,2-d]pyrimidines have been studied as potential anti-cancer therapeutics. These compounds have shown promise in inhibiting the growth of tumor cells, indicating their potential as lead compounds in the development of new cancer treatments (Cawrse et al., 2019).
Molecular Characterization and Synthesis
This compound has been the subject of studies focused on its molecular characterization and synthesis. Research has been conducted to understand its structure and properties through techniques like density functional theory, contributing to a deeper understanding of its chemical behavior and potential applications (Sreenivas et al., 2022).
Mechanism of Action
Target of Action
The primary target of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is the Dipeptidyl Peptidase-IV (DPP-IV) enzyme . DPP-IV is a serine exopeptidase that plays a crucial role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
This compound acts as a DPP-IV inhibitor . By inhibiting the action of DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration. The increased levels of incretins enhance the secretion of insulin, reduce the release of glucagon, and consequently lower blood glucose levels .
Biochemical Pathways
The compound affects the glucose metabolic pathway by interacting with the DPP-IV enzyme . The inhibition of DPP-IV leads to an increase in the levels of incretin hormones, which in turn stimulate insulin secretion and inhibit glucagon release. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues, thereby lowering blood glucose levels .
Result of Action
The primary result of the action of this compound is the effective lowering of blood glucose levels . By inhibiting DPP-IV, it increases the levels of incretin hormones, leading to enhanced insulin secretion and reduced glucagon release. This ultimately results in decreased blood glucose levels, without causing risks such as weight gain and hypoglycaemia .
Future Directions
The future directions for 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine could involve further exploration of its potential in medical applications. For instance, pyrrolo[2,3-d]pyrimidine derivatives have shown promising results in in vitro anticancer studies and as α-amylase inhibitors for the treatment of diabetes .
properties
IUPAC Name |
2,4-dichloro-5-methylpyrrolo[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-12-3-2-4-5(12)6(8)11-7(9)10-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUFQUBRAUGFLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563388 | |
Record name | 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
129872-81-7 | |
Record name | 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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